

A Technical Guide to Dihydro Flupentixol-d4 for Quantitative Bioanalysis

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Compound of Interest

Compound Name: Dihydro Flupentixol-d4

CAS No.: 1795025-21-6

Cat. No.: B1430206

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This document provides an in-depth technical overview of **Dihydro Flupentixol-d4**, focusing on its molecular properties and its critical role as an internal standard in quantitative mass spectrometry. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes core chemical data with practical, field-proven insights into its application.

Introduction: The Need for a Stable Isotope-Labeled Standard

Flupentixol is a thioxanthene derivative with antipsychotic properties used in the treatment of schizophrenia.^{[1][2]} Its metabolism in the body is extensive, occurring primarily through sulfoxidation, N-dealkylation, and glucuronic acid conjugation.^{[3][4][5]} One of its metabolites is Dihydro Flupentixol. For therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, accurately quantifying the parent drug and its metabolites in biological matrices like plasma is essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis due to its high sensitivity and selectivity.^[6] However, the accuracy and precision of

LC-MS/MS can be compromised by several factors, including sample loss during extraction and matrix effects (ion suppression or enhancement).[7][8] To correct for these variables, a suitable internal standard (IS) is required.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9] **Dihydro Flupentixol-d4** is the deuterated analogue of Dihydro Flupentixol and serves as the quintessential internal standard for its quantification. Its near-identical physicochemical properties ensure it co-elutes chromatographically and experiences the same extraction losses and matrix effects as the non-labeled analyte.[9][10] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling highly reliable quantification through the principle of isotope dilution mass spectrometry.[10]

Core Physicochemical Properties

Accurate characterization of the internal standard is the foundation of any quantitative method. The key molecular identifiers for **Dihydro Flupentixol-d4** are summarized below.

Property	Value	Source
Chemical Name	4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl]-1-piperazineethanol-d4	[11]
Molecular Formula	C ₂₃ D ₄ H ₂₃ F ₃ N ₂ OS	[11]
Molecular Weight	440.56 g/mol	[11][12]
CAS Number	1795025-21-6	[11]
Unlabeled CAS	14141-25-4	[11][12]

Structural Context and Isotopic Labeling

Dihydro Flupentixol-d4 is structurally identical to Dihydro Flupentixol, with the exception of four hydrogen atoms on the terminal ethanol group of the piperazine side chain, which have been replaced by deuterium.

Caption: Relationship between Flupentixol, its metabolite, and the deuterated standard.

The placement of the deuterium labels is critical. They must be in a position that is not susceptible to chemical exchange during sample preparation or metabolic processes. The ethyl group is a stable position for labeling. A mass increase of +4 amu is sufficient to prevent isotopic crosstalk between the analyte and the internal standard, ensuring a clean and distinct signal for each in the mass spectrometer.[9]

Application in a Validated Bioanalytical Workflow

The primary application of **Dihydro Flupentixol-d4** is as an internal standard for the quantification of Dihydro Flupentixol in biological samples. Below is a representative, step-by-step protocol grounded in established bioanalytical principles.

Expertise Behind the Choices:

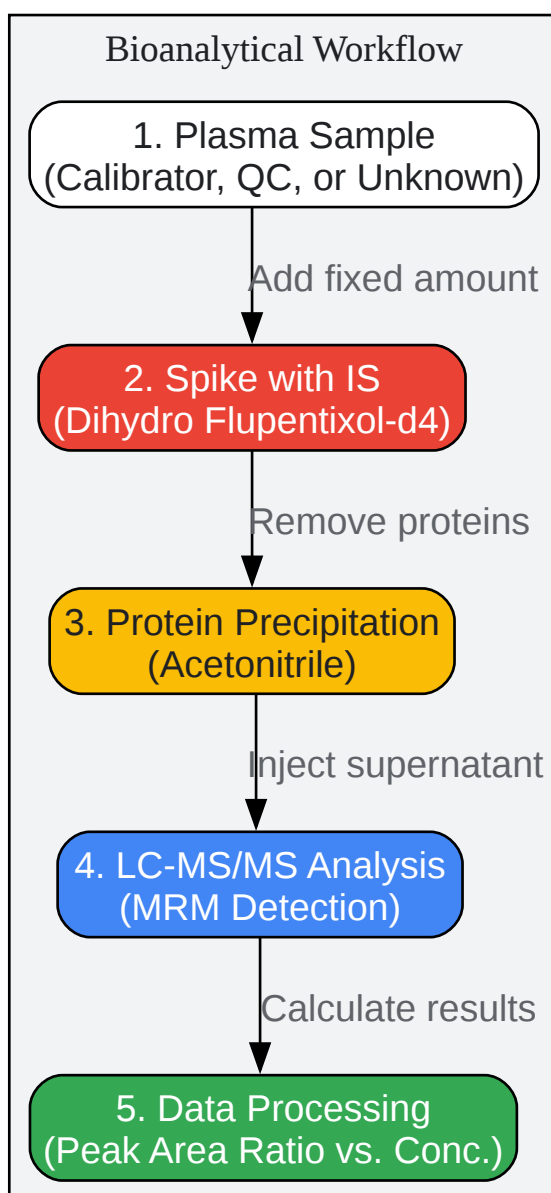
This protocol is designed for robustness. Protein precipitation is chosen for its speed and simplicity in removing the bulk of matrix interferences.[6] A C18 column is a workhorse for retaining and separating moderately hydrophobic molecules like Dihydro Flupentixol. The mobile phase composition is selected to achieve good peak shape and efficient ionization in the ESI source. Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity, which is crucial for detecting low concentrations in complex matrices.[13]

Experimental Protocol: Quantification of Dihydro Flupentixol in Human Plasma

- Preparation of Standards:
 - Prepare a stock solution of Dihydro Flupentixol (the analyte) and **Dihydro Flupentixol-d4** (the IS) in methanol at 1 mg/mL.
 - Create a series of working standard solutions of the analyte by serial dilution in 50:50 methanol:water to build a calibration curve (e.g., 1 to 1000 ng/mL).
 - Prepare a working IS spiking solution of **Dihydro Flupentixol-d4** at a fixed concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (or calibrator/QC sample), add 20 μ L of the IS working solution (100 ng/mL). Vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
- LC-MS/MS Conditions:
 - LC System: Standard HPLC or UHPLC system.
 - Column: C18 column (e.g., 50 x 2.1 mm, 2.6 μ m particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - MS System: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - MRM Transitions (Hypothetical):
 - Dihydro Flupentixol: Q1 m/z 437.2 -> Q3 m/z 113.1
 - **Dihydro Flupentixol-d4**: Q1 m/z 441.2 -> Q3 m/z 117.1
- Data Analysis and Self-Validation:

- Integrate the peak areas for both the analyte and the IS.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. Apply a linear regression with $1/x^2$ weighting.
- Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
- Trustworthiness Check: The ratio of qualifying MRM transitions for the analyte should be consistent across all samples. The retention time of the analyte and IS should be identical and not drift over the analytical run.



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Caption: Quantitative bioanalysis workflow using an internal standard (IS).

Conclusion

Dihydro Flupentixol-d4 is an indispensable tool for the accurate and precise quantification of the flupentixol metabolite, Dihydro Flupentixol. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations that would otherwise compromise data integrity.[10]

[14] The use of **Dihydro Flupentixol-d4** in a well-validated LC-MS/MS method, as outlined in this guide, provides the high degree of confidence required for decision-making in clinical research and drug development.

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